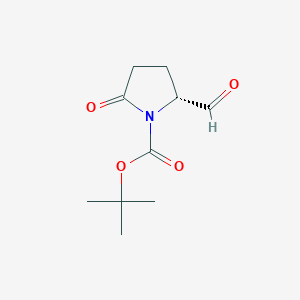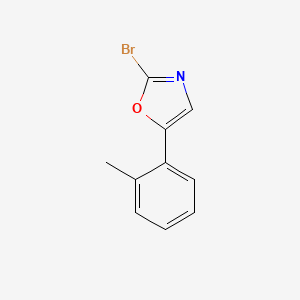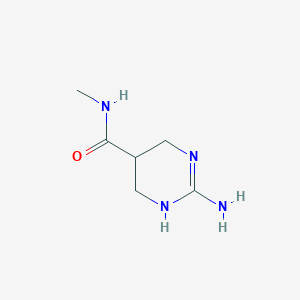
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide is a compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a tetrahydropyrimidine ring with an amino group at the 2-position, a methyl group at the N-position, and a carboxamide group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1,3-propanediamine with carbon disulfide (CS2) to form a dithiocarbamate intermediate, which is then methylated using methyl iodide to yield the desired product . The reaction conditions typically involve the use of a base such as sodium hydroxide (NaOH) and an organic solvent like methanol.
Industrial Production Methods
For large-scale industrial production, the compound can be synthesized using fermentation techniques. . This method allows for the production of the compound in high yields and with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), which plays a critical role in the regulation of GABA-mediated signaling in the central nervous system . The compound binds to the orthosteric site of the transporter, inhibiting its function and modulating GABAergic neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide include:
- 2-methyl-1,4,5,6-tetrahydropyrimidine
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a substrate-inhibitor for BGT1 makes it particularly valuable in the study of GABAergic neurotransmission and the development of therapeutic agents targeting this system .
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
2-amino-N-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H12N4O/c1-8-5(11)4-2-9-6(7)10-3-4/h4H,2-3H2,1H3,(H,8,11)(H3,7,9,10) |
Clé InChI |
MREUJXJOFZFTKB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1CNC(=NC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


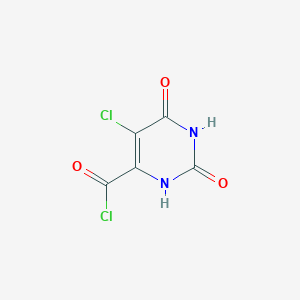
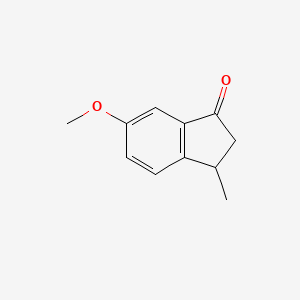

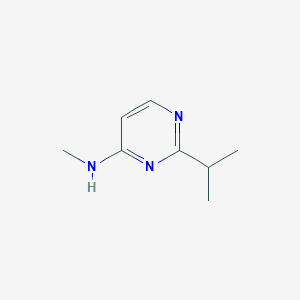
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
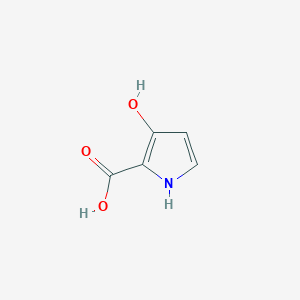
![[6-(2,2,2-Trifluoroethyl)-3-pyridyl]methanamine](/img/structure/B13120764.png)
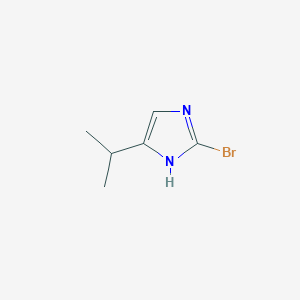
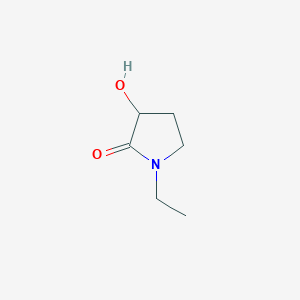

![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
